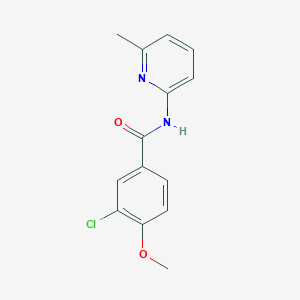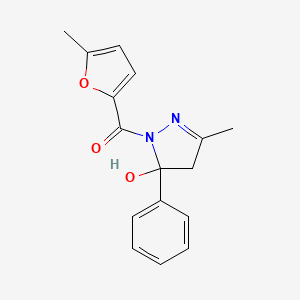![molecular formula C14H10F3NO2 B5152141 N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B5152141.png)
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide, also known as DFB, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. DFB has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of several diseases.
作用机制
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide exerts its inhibitory effects by binding to the active site of its target enzymes and proteins. It forms strong interactions with key amino acid residues, leading to the disruption of enzymatic activity. The precise mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide varies depending on the target enzyme or protein, but the overall effect is the inhibition of disease progression.
Biochemical and Physiological Effects:
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PARP, MMPs, and VEGF, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has also been shown to have anti-inflammatory properties. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has also been shown to have antioxidant effects, protecting cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide in lab experiments is its specificity. It has been shown to have high selectivity for its target enzymes and proteins, minimizing off-target effects. Additionally, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has a relatively low toxicity profile, making it a safer option for in vitro and in vivo studies. However, one limitation of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide is its solubility. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide. One area of interest is the development of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide and its effects on various disease pathways. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide could also be explored for its potential use in combination therapies with other drugs. Overall, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
合成方法
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide can be synthesized through a multistep process starting with 3-(difluoromethoxy)aniline. The intermediate product is then reacted with 2-fluorobenzoyl chloride to produce the final product, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide. The synthesis of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学研究应用
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has also been shown to have inhibitory effects on other enzymes and proteins involved in cancer progression, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
属性
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-12-7-2-1-6-11(12)13(19)18-9-4-3-5-10(8-9)20-14(16)17/h1-8,14H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJOMXUMUMMQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-iodophenoxy)pentyl]amino}ethanol](/img/structure/B5152065.png)
![4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5152072.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B5152077.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5152078.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152081.png)
![5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5152086.png)


![allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5152113.png)


![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152136.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-(phenoxymethyl)-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5152148.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5152149.png)